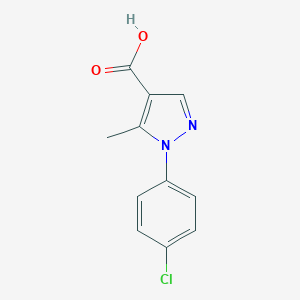

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPQKGGVDCZENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380397 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-35-2 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] The document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.

Introduction and Strategic Overview

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The title compound, with its specific substitution pattern, is a valuable building block for the synthesis of more complex molecules in medicinal and agricultural chemistry.[2]

The most reliable and commonly employed synthetic strategy for this target molecule is a two-step sequence. This pathway is predicated on the well-established Knorr pyrazole synthesis, followed by a standard ester hydrolysis. The logic of this approach is to first construct the stable, substituted pyrazole ring system as an ester, which is generally easier to purify, and then to deprotect it to the desired carboxylic acid in the final step.

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-step synthesis pathway.

Mechanistic Deep Dive: The Knorr Pyrazole Synthesis

The cornerstone of this synthesis is the Knorr pyrazole synthesis, a classic and highly efficient method for forming pyrazole rings from the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6]

Causality Behind Experimental Choices:

-

Hydrazine Component: (4-chlorophenyl)hydrazine is selected to install the N-1 substituted 4-chlorophenyl group. The hydrazine moiety provides the two adjacent nitrogen atoms required for the pyrazole core.

-

1,3-Dicarbonyl Component: A β-ketoester such as ethyl acetoacetate or, more specifically for this synthesis, a derivative like ethyl 2-acetyl-3-oxobutanoate, is the ideal partner. It provides the three-carbon backbone for the pyrazole ring and contains two electrophilic carbonyl centers at positions 1 and 3. The ester group at the eventual C-4 position is a convenient precursor to the final carboxylic acid.

The reaction mechanism proceeds via two key stages under acidic catalysis:[6][7]

-

Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester condenses with the hydrazine to form a stable hydrazone intermediate.

-

Intramolecular Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl (the ester carbonyl in this case), leading to an intramolecular cyclization. Subsequent dehydration results in the formation of the aromatic and thermodynamically stable pyrazole ring.[5]

Caption: Simplified Knorr synthesis mechanism.

Detailed Synthetic Protocols

This section outlines the step-by-step methodologies for the synthesis. The protocols are designed to be self-validating, with clear endpoints and purification procedures.

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation reaction to form the pyrazole ring system. While a direct reaction is possible, a common and high-yielding approach involves the prior formation of a hydrazone from 4-chloroaniline.[8][9]

Protocol: Two-Stage Procedure

Part A: Preparation of Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate [8][10]

-

Diazotization: Dissolve 4-chloroaniline (10 mmol) in a solution of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C. This generates the in situ diazonium salt.

-

Coupling: In a separate flask, prepare a cooled solution of ethyl acetoacetate (10 mmol) and sodium acetate in ethanol.

-

Slowly add the filtered diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours, during which a yellow solid, the hydrazone intermediate, will precipitate.

-

Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from methanol or ethanol can be performed for higher purity.[8]

Part B: Cyclization to Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

-

The cyclization of the intermediate hydrazone to the pyrazole can be achieved through various methods, including Vilsmeier-Haack type reactions or simple heating in an appropriate solvent.[11]

-

Vilsmeier Approach: Add phosphorus oxychloride (POCl₃, 3 mol eq.) dropwise to an ice-cold, stirred solution of the hydrazone (1 mol eq.) in dry N,N-dimethylformamide (DMF).[11]

-

Allow the mixture to warm to room temperature and then heat at 70-80 °C for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize carefully with a dilute sodium hydroxide solution.

-

The crude product precipitates and can be collected by filtration.

-

Purify the solid using silica gel column chromatography (e.g., with an ethyl acetate/petroleum ether solvent system) to yield the pure ester.[11]

Step 2: Hydrolysis to this compound

The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the target carboxylic acid. Alkaline hydrolysis is generally preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields.[12][13]

Protocol: Alkaline Hydrolysis [12]

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 mol eq.) in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, ~2-3 mol eq.).

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed through standard analytical techniques.

| Step | Product | Typical Yield | Purification Method | Key Characterization Data |

| 1 | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 75-90% | Column Chromatography / Recrystallization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| 2 | This compound | >90% | Recrystallization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |

Expected ¹H NMR signals for the final product would include:

-

A singlet for the methyl (CH₃) group protons.

-

Aromatic protons from the 4-chlorophenyl ring, typically appearing as two doublets.

-

A singlet for the pyrazole ring proton.

-

A broad singlet for the carboxylic acid (COOH) proton, which is exchangeable with D₂O.

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in fundamental organic reactions. The two-step pathway, leveraging the Knorr pyrazole synthesis followed by ester hydrolysis, provides an efficient route to this valuable chemical intermediate. The protocols described herein are based on established literature and offer a reliable framework for laboratory-scale production. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining a high-purity final product suitable for advanced research and development applications.

References

-

Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (URL: [Link])

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (URL: [Link])

-

Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. (URL: [Link])

-

Knorr Pyrazole Synthesis. ResearchGate. (URL: [Link])

-

Knorr Pyrazole Synthesis. Chem Help ASAP. (URL: [Link])

-

Knorr pyrazole synthesis. Name-Reaction.com. (URL: [Link])

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. (URL: [Link])

-

Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. PMC - NIH. (URL: [Link])

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. (URL: [Link])

-

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. UB. (URL: [Link])

-

Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. ResearchGate. (URL: [Link])

-

The Hydrolysis of Esters. Chemistry LibreTexts. (URL: [Link])

-

hydrolysis of esters. Chemguide. (URL: [Link])

-

Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. (URL: [Link])

Sources

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. sid.ir [sid.ir]

- 4. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This document delves into the structural and chemical characteristics that are pivotal for its application in agrochemical and pharmaceutical research.

Introduction

This compound, a notable heterocyclic compound, has garnered significant interest within the scientific community. Its versatile applications, primarily in the development of selective herbicides and as a scaffold for novel therapeutic agents, underscore the importance of a thorough understanding of its physicochemical profile.[1] This guide aims to provide a detailed analysis of these properties, offering insights into the experimental methodologies used for their determination and the implications of these characteristics for research and development.

Chemical Identity and Structure

The foundational aspect of understanding any chemical entity is its structure and fundamental identifiers.

| Identifier | Value | Source |

| CAS Number | 187998-35-2 | [2][3] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 236.66 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(C=NN1C1=CC=C(Cl)C=C1)C(O)=O | [2] |

| InChIKey | OAPQKGGVDCZENK-UHFFFAOYSA-N | [2] |

The molecular architecture, featuring a pyrazole ring substituted with a 4-chlorophenyl group, a methyl group, and a carboxylic acid moiety, is the primary determinant of its chemical behavior and biological activity.

Physicochemical Properties

A quantitative understanding of the physicochemical properties is crucial for predicting the compound's behavior in various systems, from environmental fate to biological absorption.

| Property | Value | Experimental Method | Significance |

| Melting Point | 204-211 °C | Differential Scanning Calorimetry (DSC) | Provides an indication of purity and the stability of the crystal lattice.[1] |

| pKa | Predicted: ~3.5 - 4.5 | Potentiometric Titration | The acidity of the carboxylic acid group influences its ionization state at different pH values, which is critical for its solubility, absorption, and interaction with biological targets. |

| logP | Predicted: ~2.5 - 3.5 | Shake-Flask Method | The octanol-water partition coefficient is a key indicator of the compound's lipophilicity, affecting its membrane permeability and distribution in biological systems. |

| Solubility | Data not available | Solvent Saturation Method | Crucial for formulation development and understanding its bioavailability. Further experimental determination is recommended. |

| Appearance | White needles | Visual Inspection | [1] |

Note: Predicted values for pKa and logP are based on computational models and should be confirmed by experimental determination.

Experimental Methodologies for Physicochemical Characterization

The determination of the aforementioned properties relies on established experimental protocols. Understanding these methods is key to appreciating the data's validity and reproducibility.

Workflow for Physicochemical Property Determination

Caption: Workflow for the experimental determination of key physicochemical properties.

Potentiometric Titration for pKa Determination

Principle: This method involves the gradual titration of a solution of the compound with a standardized titrant (acid or base) while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Protocol:

-

Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of this compound of known concentration in a suitable solvent system (e.g., water-methanol mixture for compounds with low aqueous solubility).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Shake-Flask Method for logP Determination

Principle: This classic method determines the partition coefficient by measuring the concentration of the compound in two immiscible liquid phases (typically n-octanol and water) after they have reached equilibrium.

Step-by-Step Protocol:

-

Phase Preparation: Saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Profile

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the chlorophenyl group, the methyl protons, and the pyrazole proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the chlorophenyl ring, the methyl group, and the carboxylic acid carbonyl group.[4]

-

FT-IR: Characteristic vibrational bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching vibrations of the aromatic and pyrazole rings.[5][6]

-

UV-Vis: Absorption maxima in the ultraviolet region are expected due to the π-electron systems of the pyrazole and chlorophenyl rings.

Applications and Significance

The physicochemical properties of this compound directly influence its utility in various fields:

-

Agrochemicals: Its solubility and lipophilicity are critical for its formulation as a herbicide and its ability to penetrate plant tissues. The acidic nature of the molecule can also play a role in its mode of action.[1]

-

Pharmaceuticals: In drug discovery, these properties are fundamental to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of potential drug candidates. A balanced logP and appropriate pKa are often sought to optimize oral bioavailability and cell membrane permeability.[1]

Safety and Handling

According to available safety data sheets, this compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This technical guide has provided a detailed examination of the known and predicted physicochemical properties of this compound. While foundational data such as molecular weight and melting point are well-established, further experimental determination of its solubility, pKa, and logP is essential for a complete understanding of its behavior and for optimizing its applications in both agricultural and pharmaceutical research. The outlined experimental methodologies provide a framework for obtaining this critical information, thereby enabling more informed and effective research and development efforts.

References

-

Guo, H. M., Wang, L. T., Zhang, J., Zhao, P. S., & Jian, F. F. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039–2048. Available at: [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2777166, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 187998-35-2)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a versatile heterocyclic compound with significant potential in both agrochemical and pharmaceutical development. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide array of biological activities.[1][2][3] This document elucidates the chemical properties, a robust and validated synthesis protocol, and detailed methodologies for evaluating its primary biological applications: herbicidal and anti-inflammatory activities. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for researchers aiming to explore and harness the potential of this specific pyrazole derivative.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of bioactive molecules.[3] Its unique electronic properties and metabolic stability have led to its incorporation into a multitude of approved drugs and agrochemicals.[4][5] Notable examples include the COX-2 inhibitor Celecoxib and various fungicides and herbicides, underscoring the chemical diversity and functional versatility of this scaffold.[1][2] The subject of this guide, this compound, embodies this dual-potential, with commercial sources indicating its utility as a selective herbicide and its investigational role as an anti-inflammatory agent.[6] This guide aims to provide the technical foundation necessary for its synthesis, characterization, and biological evaluation.

Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 187998-35-2 | [6] |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [6] |

| Molecular Weight | 236.66 g/mol | [6] |

| Appearance | White needles / solid | [6] |

| Melting Point | 204-211 °C | [6] |

| Purity (Typical) | ≥ 97-99% (HPLC) | [6] |

| IUPAC Name | This compound | - |

| SMILES | CC1=C(C(=O)O)C=NN1C2=CC=C(Cl)C=C2 | - |

Synthesis and Characterization

The synthesis of 1,4,5-trisubstituted pyrazoles is a well-established area of organic chemistry. The most common and reliable method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, a logical and field-proven approach is the reaction of 4-chlorophenylhydrazine with ethyl 2-acetyl-3-oxobutanoate, followed by hydrolysis of the resulting ester.

Logical Synthesis Workflow

The diagram below outlines the logical flow for the synthesis of the target compound, a process rooted in classical heterocyclic chemistry.

Caption: A logical workflow for the synthesis of the target pyrazole carboxylic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a robust, self-validating method adapted from established literature procedures for analogous pyrazole syntheses.[7]

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylhydrazine hydrochloride (1.0 eq) and ethanol (10 mL/g).

-

Add sodium acetate (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine base.

-

Add ethyl 2-acetyl-3-oxobutanoate (1.05 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Upon completion, allow the reaction to cool to room temperature.

-

Pour the mixture into ice-cold water with stirring. The product ester will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude ester can be purified by recrystallization from ethanol if necessary.

Step 2: Hydrolysis to this compound

-

Suspend the crude or purified ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution (1:1 v/v).

-

Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). The target carboxylic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 60-70 °C.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Signals corresponding to the methyl group (singlet, ~2.5 ppm), the pyrazole proton (singlet, ~8.0 ppm), and the aromatic protons of the chlorophenyl ring (two doublets, ~7.4-7.6 ppm). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>12 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, the carboxylic acid carbonyl, and the distinct carbons of the pyrazole and chlorophenyl rings. |

| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight (236.66 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and bands corresponding to C=C and C=N stretching in the aromatic and pyrazole rings. |

| HPLC | A single major peak indicating high purity, typically >97%. |

Biological Activity Evaluation

Based on available data for pyrazole derivatives, two primary applications for this compound are in agriculture and medicine.[4][6][8]

Herbicidal Activity

Pyrazole carboxylic acids and their derivatives are known to act as herbicides, often by inhibiting key plant enzymes.[5][8]

Proposed Mechanism of Action: While the specific target for this molecule is not definitively published, many pyrazole-based herbicides inhibit enzymes in vital metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). Inhibition of these pathways leads to the cessation of growth and eventual death of susceptible plants.

Experimental Protocol: Pre-emergence Herbicidal Assay

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20). Create a series of dilutions to achieve final application rates (e.g., 10, 50, 100, 250 g a.i./ha).

-

Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of representative weed species (e.g., barnyard grass (Echinochloa crus-galli) as a monocot and pigweed (Amaranthus retroflexus) as a dicot) and a representative crop species (e.g., corn or wheat) at a shallow depth.

-

Application: Immediately after planting, apply the test solutions evenly to the soil surface using a laboratory track sprayer to ensure uniform coverage. Include a solvent-only control and a positive control with a commercial herbicide.

-

Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.

-

Evaluation: After 14-21 days, visually assess the herbicidal effect. Use a rating scale from 0% (no effect) to 100% (complete kill) for each species. Record phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) for each susceptible weed species.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1][2]

Signaling Pathway: COX-Mediated Inflammation

Caption: Proposed inhibitory action on the COX pathway, a common mechanism for NSAIDs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This protocol provides a reliable method to determine the compound's potency and selectivity for the two main COX isoforms.

-

Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical or similar suppliers). These kits provide the necessary enzymes, substrate (arachidonic acid), and detection reagents.

-

Compound Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution. Perform a serial dilution to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Procedure (General):

-

Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells of a 96-well plate.

-

Add the diluted test compound or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the wells. Include a DMSO-only control (100% activity).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a short period (e.g., 2 minutes).

-

Stop the reaction and add a chromogen or fluorogenic substrate that reacts with the prostaglandin product (PGE₂).

-

-

Data Acquisition: Read the absorbance or fluorescence of the plate using a plate reader at the appropriate wavelength.

-

Data Analysis: Convert the absorbance/fluorescence values to the percentage of inhibition for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) will determine the compound's selectivity.

Conclusion and Future Directions

This compound is a compound of significant interest, positioned at the intersection of agricultural and pharmaceutical science. Its straightforward synthesis from common starting materials makes it an accessible target for research laboratories. The protocols detailed in this guide provide a validated framework for its preparation and for the quantitative assessment of its most probable biological activities. Future research should focus on obtaining definitive in vivo data for both its herbicidal efficacy on a broader range of weeds and its anti-inflammatory and analgesic effects in established animal models. Furthermore, structure-activity relationship (SAR) studies, initiated by modifying the chlorophenyl and methyl substituents, could lead to the discovery of derivatives with enhanced potency and selectivity for their respective targets.

References

- Gomha, S. M., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society.

- Kumar, A., & Aggarwal, R. (2013). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Medicinal Chemistry Research.

- Yıldırım, S., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)

- Mantzanidou, M., et al. (2021).

- Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Bioorganic Chemistry.

- Hebei Agricultural University. (2020). Synthesis and herbicidal activities of pyrazole amide derivatives. Journal of Hebei Agricultural University.

- Zhang, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. Retrieved January 4, 2026, from [Link]

- Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- Nettek, A., et al. (2018). 3-Aryl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry.

- Selvam, B., & Perumal, P. T. (2011). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions.

- Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

- Wang, J., et al. (2009). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Chinese Journal of Pesticide Science.

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid stands as a molecule of significant interest, embodying a scaffold prevalent in a variety of biologically active compounds.[1] This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the spectral data for this compound. In the absence of publicly available experimental spectra, this guide will present a comprehensive, predicted spectral analysis based on established principles of spectroscopy and data from closely related chemical structures. Each section is designed to not only present the data but also to illuminate the scientific reasoning behind the spectral interpretations, thereby offering a robust framework for researchers in the field.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of approximately 236.66 g/mol .[2][3] The molecule's architecture, featuring a substituted pyrazole ring linked to a chlorophenyl moiety and a carboxylic acid group, dictates its unique spectral signature. Understanding this structure is the first step in unraveling its spectroscopic characteristics.

Figure 1. Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | COOH |

| ~8.10 | Singlet | 1H | Pyrazole H3 |

| ~7.65 | Doublet | 2H | Phenyl H2', H6' |

| ~7.55 | Doublet | 2H | Phenyl H3', H5' |

| ~2.50 | Singlet | 3H | CH₃ |

Interpretation and Rationale

The predicted ¹H NMR spectrum is anchored by several key signals. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.0 ppm) due to strong deshielding and hydrogen bonding effects, a characteristic feature of carboxylic acids.[4][5][6] The lone proton on the pyrazole ring (H3) is anticipated to resonate as a sharp singlet around 8.10 ppm. The electronic environment of this proton is influenced by the adjacent nitrogen atoms and the substitution pattern of the ring.

The p-chlorophenyl group will present as a pair of doublets, characteristic of a para-substituted benzene ring. The protons ortho to the pyrazole ring (H2', H6') are expected at approximately 7.65 ppm, while the protons meta (H3', H5') will likely appear slightly upfield around 7.55 ppm.[7] The methyl group protons at the C5 position of the pyrazole ring are predicted to be a singlet at approximately 2.50 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, depending on the concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate all signals.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | COOH |

| ~148.0 | Pyrazole C5 |

| ~140.0 | Pyrazole C3 |

| ~137.0 | Phenyl C1' |

| ~133.0 | Phenyl C4' |

| ~129.5 | Phenyl C3', C5' |

| ~128.0 | Phenyl C2', C6' |

| ~110.0 | Pyrazole C4 |

| ~12.0 | CH₃ |

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal at ~165.0 ppm.[8] The carbons of the pyrazole ring will have characteristic shifts, with C5 (~148.0 ppm) and C3 (~140.0 ppm) being significantly deshielded due to their proximity to the nitrogen atoms.[1][9] The C4 carbon, to which the carboxylic acid is attached, is expected to be more shielded, appearing around 110.0 ppm.

The p-chlorophenyl ring carbons will show four signals. The carbon attached to the pyrazole ring (C1') and the carbon bearing the chlorine atom (C4') are predicted to be at ~137.0 ppm and ~133.0 ppm, respectively. The remaining phenyl carbons will appear in the aromatic region (~128.0-129.5 ppm). The methyl carbon is expected to be the most upfield signal at approximately 12.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of DMSO-d₆, to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer (e.g., 125 MHz) is recommended.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the FID similarly to the ¹H NMR data, with referencing to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 236/238 | High | [M]⁺ (Molecular Ion) |

| 191/193 | Moderate | [M - COOH]⁺ |

| 111/113 | High | [Cl-C₆H₄]⁺ |

| 125 | Moderate | [M - Cl-C₆H₄]⁺ |

Interpretation and Rationale

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a chlorine atom, this peak will appear as a characteristic isotopic cluster at m/z 236 and 238, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10][11]

Key fragmentation pathways are anticipated. A significant fragment should arise from the loss of the carboxylic acid group (mass 45), resulting in a peak at m/z 191/193. Cleavage of the bond between the pyrazole and the chlorophenyl ring would lead to the formation of the chlorophenyl cation at m/z 111/113 and the pyrazole carboxylic acid fragment at m/z 125.

Figure 2. Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer via a direct insertion probe or a suitable chromatographic inlet.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Predicted IR Data (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic/Pyrazole) |

| ~1450 | Medium | C-H bend (CH₃) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| ~830 | Strong | p-substituted C-H out-of-plane bend |

Interpretation and Rationale

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6][12] A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretching vibration.[12]

The aromatic C-H stretching vibrations of the chlorophenyl and pyrazole rings are expected to appear around 3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed around 2950 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to medium intensity bands around 1600 and 1500 cm⁻¹. A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-substituted benzene ring.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a comprehensive spectral profile of this important molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality data, should a physical sample become available. This guide is intended to serve as a valuable resource for researchers, aiding in the identification, characterization, and further development of pyrazole-based compounds.

References

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). [Link]

-

Al-Masoudi, N. A., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

ResearchGate. 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and... [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Ferreira, V. F., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Link]

-

Zecchina, A., et al. A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]

-

Max, J.-J., & Chapados, C. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

-

ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Coury, C., & Dillner, A. M. ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment. [Link]

-

ResearchGate. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... [Link]

-

Reviews. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Carboxylic Acid Ir Spectrum. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

Ferreiro, M. J., et al. Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

SpectraBase. (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Unveiling the Therapeutic Potential of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] This technical guide focuses on 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , a member of this versatile class of compounds. While its direct therapeutic applications are still under investigation, its structural features and the established activities of related analogs suggest several promising avenues for drug development. This document provides an in-depth analysis of its potential therapeutic targets, grounded in current scientific literature, and offers detailed experimental workflows for their validation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this compound.

I. Inhibition of Succinate Dehydrogenase: A Potential Antifungal and Anticancer Target

A significant body of evidence points to succinate dehydrogenase (SDH), also known as mitochondrial complex II, as a key target for pyrazole-4-carboxamide derivatives, which are structurally very similar to this compound.[4][5] SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making its inhibition a potent mechanism for disrupting cellular metabolism. This has been extensively exploited in the development of fungicides.[6][7]

Mechanistic Rationale

SDH catalyzes the oxidation of succinate to fumarate. Inhibitors of SDH block this process, leading to a depletion of cellular ATP and the generation of reactive oxygen species (ROS), ultimately inducing cell death. The structural similarity of this compound to known pyrazole-based SDH inhibitors suggests it may bind to the quinone-binding (Qp) site of the enzyme.[8]

Supporting Evidence

Numerous studies have demonstrated the potent antifungal activity of pyrazole-4-carboxamide derivatives through the inhibition of SDH.[6][7] While direct studies on this compound are limited, the established structure-activity relationships within this class strongly support SDH as a primary hypothesis-driven target.[4][8]

Experimental Validation: SDH Inhibition Assay

A robust method to assess the inhibitory potential of the title compound against SDH is a colorimetric-continuous assay using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP) or iodonitrotetrazolium chloride (INT).[9][10]

Protocol:

-

Preparation of Mitochondria or Cell Lysate: Isolate mitochondria from a relevant cell line (e.g., fungal cells for antifungal screening, or cancer cells) or prepare a whole-cell lysate.[9]

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate (the substrate), and the electron acceptor (e.g., INT).[11]

-

Assay Initiation: Add the mitochondrial preparation or cell lysate to the reaction mixture in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known SDH inhibitor like malonate) and a negative control (vehicle).[4]

-

Kinetic Measurement: Measure the change in absorbance over time at the appropriate wavelength for the chosen electron acceptor (e.g., 495 nm for formazan produced from INT).[10][11] The rate of color change is proportional to SDH activity.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Workflow Diagram:

Caption: Workflow for SDH Inhibition Assay.

II. Targeting DNA Demethylase ALKBH1: A Novel Anticancer Strategy

Recent groundbreaking research has identified 1H-pyrazole-4-carboxylic acid derivatives as potent and selective inhibitors of the DNA N6-methyladenine (6mA) demethylase, AlkB homolog 1 (ALKBH1).[12][13] ALKBH1 is implicated in various cellular processes, and its dysregulation is linked to the development of cancers, including gastric cancer, making it an exciting therapeutic target.[13][14]

Mechanistic Rationale

ALKBH1 removes the methyl group from 6mA, an epigenetic mark on DNA. Inhibition of ALKBH1 leads to an increase in global 6mA levels, which can modulate gene expression and inhibit cancer cell viability.[15][16] The carboxylic acid moiety of the pyrazole scaffold is crucial for its interaction with the ALKBH1 active site.[13]

Supporting Evidence

A 2024 study detailed the discovery of a highly potent 1H-pyrazole-4-carboxylic acid derivative as an ALKBH1 inhibitor.[13] A prodrug strategy was successfully employed to enhance cell permeability, leading to significant anti-viability effects in gastric cancer cell lines.[13] This provides a strong precedent for investigating this compound as an ALKBH1 inhibitor.

Experimental Validation: ALKBH1 Inhibition and Cellular Activity

Validating the effect of the compound on ALKBH1 involves both enzymatic and cell-based assays.

Protocol 1: Fluorescence Polarization (FP) Based Binding Assay

-

Reagents: Recombinant human ALKBH1 protein, a fluorescently labeled DNA probe containing a 6mA modification, and the test compound.

-

Assay Principle: The binding of the larger ALKBH1 protein to the small fluorescent probe results in a high fluorescence polarization signal. A competitive inhibitor will displace the probe, leading to a decrease in the signal.

-

Procedure:

-

Incubate ALKBH1 with the fluorescent probe in a suitable buffer.

-

Add serial dilutions of this compound.

-

Measure fluorescence polarization after an incubation period.

-

-

Data Analysis: Determine the IC50 value from the dose-response curve.[12][16]

Protocol 2: Cellular 6mA Quantification

-

Cell Culture: Treat cancer cell lines (e.g., HGC27, AGS gastric cancer cells) with the test compound for 48-72 hours.[13]

-

Genomic DNA Extraction: Isolate genomic DNA from treated and untreated cells.

-

6mA Quantification: Use a 6mA-specific antibody for a dot blot or ELISA-based quantification, or employ LC-MS/MS for more precise measurement.[17]

-

Data Analysis: Compare the levels of 6mA in treated versus untreated cells to confirm target engagement.

Workflow Diagram:

Caption: Validation workflow for ALKBH1 inhibition.

III. Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition

The pyrazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor, Celecoxib.[18] This strongly suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Rationale

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19] Many pyrazole-containing compounds achieve their anti-inflammatory effect by selectively inhibiting COX-2, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1, thereby reducing gastrointestinal side effects.[20][21]

Supporting Evidence

Numerous studies have reported the synthesis and evaluation of pyrazole derivatives as potent and selective COX-2 inhibitors.[22][23] The presence of the carboxylic acid and the substituted phenyl ring in the title compound are features commonly found in active COX inhibitors.[24]

Experimental Validation: In Vitro COX Inhibition Assay

A commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical) is a standard method for evaluating the inhibitory activity and selectivity of a compound.[20]

Protocol:

-

Reagents: Purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorescent probe to detect prostaglandin production.

-

Procedure:

-

In separate wells of a 96-well plate, pre-incubate either COX-1 or COX-2 with various concentrations of this compound.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

After a set incubation time, stop the reaction and measure the product (prostaglandin H2 or a downstream prostaglandin) using the provided probe and a plate reader.

-

-

Data Analysis:

Signaling Pathway Diagram:

Caption: Inhibition of the COX-2 pathway.

IV. General Anticancer Activity Assessment

Beyond specific targets like ALKBH1, the broad cytotoxic potential of pyrazole derivatives against various cancer cell lines warrants a general assessment of the anticancer activity of this compound.[2][26]

Experimental Validation: In Vitro Cytotoxicity Screening

The initial step in evaluating anticancer potential is to screen the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][27]

Protocol:

-

Cell Plating: Seed various cancer cell lines (e.g., representing lung, breast, colon, and leukemia) in 96-well plates and allow them to adhere overnight.[28]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A selectivity index can be determined by comparing the IC50 in cancer cells to that in a non-malignant cell line.[1]

| Parameter | Description | Assay |

| IC50 | Concentration of the compound that inhibits 50% of cell growth. | MTT Assay |

| GI50 | Concentration of the compound that inhibits cell growth by 50%. | SRB Assay |

| Selectivity Index (SI) | Ratio of cytotoxicity in non-malignant cells to cancer cells (e.g., IC50 normal / IC50 cancer). | MTT/SRB Assay |

V. Herbicidal Potential

Several sources indicate that this compound and its derivatives possess herbicidal properties, potentially through interaction with plant growth regulators.[29][30][31] While the precise molecular target in plants is not as clearly defined as the therapeutic targets in humans, this represents a significant area for agrochemical research. Validation would involve standardized greenhouse assays on various weed and crop species to determine efficacy and selectivity.[3][8]

Conclusion

This compound is a compound of significant interest, standing at the intersection of several key therapeutic and agrochemical pathways. The evidence strongly suggests at least three high-potential therapeutic targets: Succinate Dehydrogenase (SDH) , the DNA demethylase ALKBH1 , and Cyclooxygenase (COX) enzymes . The experimental protocols outlined in this guide provide a clear, actionable framework for researchers to systematically investigate these possibilities. Through rigorous validation of these targets, the scientific community can unlock the full potential of this versatile pyrazole derivative, paving the way for the development of novel fungicides, anticancer agents, or anti-inflammatory drugs.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

García-García, J. F., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(41), 71131-71144. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5789. [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2004). Journal of Pesticide Science, 29(1), 34-39. [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). European Journal of Medicinal Chemistry, 171, 32-46. [Link]

-

Al-Said, M. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3829-3842. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Retrieved January 3, 2026, from [Link]

-

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (n.d.). UB. Retrieved January 3, 2026, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1697. [Link]

-

Estimation of succinate dehydrogenase activity. (n.d.). Dr. H.B. MAHESHA. Retrieved January 3, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-14. [Link]

-

Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. (1993). Analytical Biochemistry, 212(2), 506-509. [Link]

-

results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. Retrieved January 3, 2026, from [Link]

-

Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2015). Medicinal Chemistry Research, 24, 3235-3247. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). European Journal of Medicinal Chemistry, 63, 645-652. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal. Retrieved January 3, 2026, from [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. (2024). Journal of the American Chemical Society, 146(10), 7114-7123. [Link]

-

Discovery of a potent and cell-active inhibitor of DNA 6mA demethylase ALKBH1. (2025). Amazon S3. Retrieved January 3, 2026, from [Link]

-

Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. (2024). Journal of the American Chemical Society. [Link]

-

(PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]_

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). Molecules, 27(12), 3747. [Link]

-

Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). Journal of Medicinal Chemistry. [Link]

-

Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]

-

Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). Journal of Agricultural and Food Chemistry, 71(42), 15463-15474. [Link]

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). Journal of Agricultural and Food Chemistry, 71(51), 21469-21480. [Link]

-

Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][8][27]triazolo[3,4-b][1][2][8]thiadiazole in HepG2 cell lines. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

ALKBH1: emerging biomarker and therapeutic target for cancer treatment. (2024). Journal of Translational Medicine, 22(1), 1-13. [Link]

Sources

- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. benchchem.com [benchchem.com]

- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

- 9. content.abcam.com [content.abcam.com]

- 10. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 12. Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold [ouci.dntb.gov.ua]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Derivatives of 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in the fields of agrochemicals and medicinal chemistry. Its derivatives, particularly carboxamides and esters, have demonstrated a broad spectrum of biological activities, including potent fungicidal, herbicidal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for modifying the core carboxylic acid moiety, explore the molecular targets that underpin their biological effects, and present detailed experimental protocols for the preparation and characterization of a representative derivative.

Introduction: The Versatile Pyrazole Core

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they represent a cornerstone in the development of a wide array of biologically active molecules.[1] The inherent physicochemical properties of the pyrazole ring, such as its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing ligands that can effectively bind to various biological targets.[2] The core molecule of this guide, this compound, is a versatile building block for creating diverse chemical libraries with a range of therapeutic and agrochemical applications.

Synthetic Strategies for Derivatization

The primary point of diversification for the this compound core is the carboxylic acid group at the 4-position. This functional group provides a convenient handle for the synthesis of a variety of derivatives, most notably esters and amides.

Esterification

Ester derivatives of the core molecule can be readily synthesized through standard acid-catalyzed esterification or by conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with an alcohol. A general procedure involves dissolving the carboxylic acid in an alcohol (e.g., ethanol) and adding a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, followed by heating to reflux.[3]

Amide Synthesis

The synthesis of carboxamide derivatives is a key strategy for modulating the biological activity of this scaffold. The most common approach involves the conversion of the carboxylic acid to an activated species, such as an acid chloride or an active ester, which then readily reacts with a primary or secondary amine to form the desired amide.

A typical procedure involves treating the starting carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This intermediate is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.[4][5]

Biological Activities and Mechanisms of Action